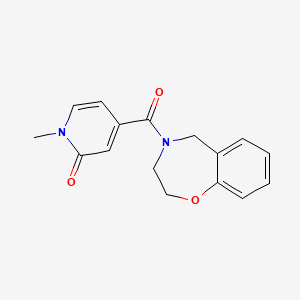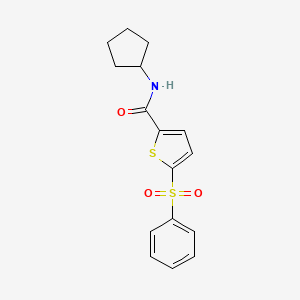![molecular formula C17H15ClN4O B7548430 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Clotrimazole, which is a widely used antifungal medication. However,
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide involves the inhibition of fungal cytochrome P450-dependent enzymes, which are essential for the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane and ultimately results in cell death.
Biochemical and Physiological Effects:
2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide has been found to have minimal toxicity towards mammalian cells. However, it may cause some adverse effects, such as liver damage and gastrointestinal disturbances, in rare cases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide in lab experiments is its broad-spectrum antifungal activity. This compound is effective against a wide range of fungal species, making it a valuable tool in the study of fungal infections. However, its effectiveness as an antifungal agent may vary depending on the fungal strain and the concentration used.
Zukünftige Richtungen
The potential applications of 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide are vast and varied. Some of the future directions in which this compound may be explored include:
1. Developing new formulations of 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide that can increase its bioavailability and efficacy.
2. Investigating the use of this compound in the treatment of other fungal infections, such as cryptococcosis and histoplasmosis.
3. Studying the potential of 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide as an anticancer agent and exploring its mechanism of action against cancer cells.
4. Investigating the use of this compound in combination with other antifungal agents to enhance their efficacy against fungal infections.
Conclusion:
2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that has shown promising results in the treatment of fungal infections and cancer. Its broad-spectrum antifungal activity and minimal toxicity towards mammalian cells make it a valuable tool in scientific research. Further studies are needed to explore the full potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 5-phenyl-1H-1,2,4-triazole-3-amine in the presence of triethylamine. This reaction yields the desired compound, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its antifungal activity. It has been found to be effective against a wide range of fungal infections, including candidiasis, dermatophytosis, and aspergillosis. Furthermore, this compound has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-9-5-4-8-13(14)17(23)19-11-10-15-20-16(22-21-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOWOXCNAOKIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)


![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)


![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)

![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)
![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)